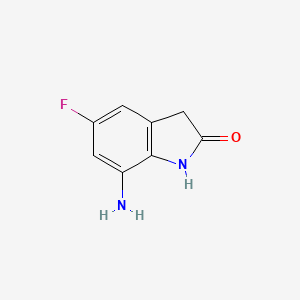

7-Amino-5-fluoroindolin-2-one

Overview

Description

7-Amino-5-fluoroindolin-2-one is a chemical compound with the molecular formula C8H7FN2O . It has a molecular weight of 166.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of an indolin-2-one core, which is a type of indole, substituted with an amino group at the 7th position and a fluoro group at the 5th position . The InChI code for this compound is 1S/C8H7FN2O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1-3,11-12H,10H2 .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Antidepressant-like Effects

7-Amino-5-fluoroindolin-2-one and its derivatives have shown promise in the field of neuropsychopharmacology. For example, research on 7-fluoro-1,3-diphenylisoquinoline-1-amine, a derivative, revealed its antidepressant-like effect in mice, mediated by serotonergic and dopaminergic systems. This compound reduced immobility time in the forced swimming test, an effect blocked by specific serotonergic and dopaminergic antagonists. It also inhibited monoamine oxidase-A and -B activities, indicating its potential mechanism of action (Pesarico et al., 2014).

Antimicrobial Activities

Fluoroquinolone derivatives, incorporating this compound structural motifs, have exhibited significant antimicrobial activities. For instance, novel fluoroquinolones have shown potent in vitro and in vivo activities against Mycobacterium tuberculosis, including multi-drug resistant strains. One specific compound demonstrated a low minimum inhibitory concentration (MIC) against these pathogens, indicating its potential as an antimycobacterial agent (Senthilkumar et al., 2009).

Anticancer Properties

Compounds synthesized from this compound have been evaluated for their anticancer properties. Indole-aminoquinazoline hybrids, synthesized via amination of 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles, showed cytotoxicity against various cancer cell lines, including lung, colorectal, hepatocellular carcinoma, breast adenocarcinoma, and cervical cancer cells. These hybrids induced apoptosis and exhibited inhibitory activity towards the epidermal growth factor receptor (EGFR), suggesting their potential as anticancer agents (Mphahlele et al., 2018).

Fluorescence-based Applications

The this compound framework has been utilized in the development of fluorescent pH sensors, showcasing its versatility in chemical sensing. A study demonstrated the synthesis of highly sensitive water-soluble fluorescent pH sensors based on the 7-amino-1-methylquinolinium chromophore. These sensors showed dissociation constants suitable for biological pH ranges and high fluorescence enhancements upon protonation, making them applicable in environmental and biological monitoring (Jager et al., 2010).

Safety and Hazards

The safety information for 7-Amino-5-fluoroindolin-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is known that this compound is a heterocyclic ligand that has been studied for its potential anticancer activity .

Mode of Action

It is suggested that this compound may interact with tyrosine kinase receptor receptors, which are often implicated in cancer .

Biochemical Pathways

Given its potential interaction with tyrosine kinase receptors, it may influence pathways related to cell growth and proliferation .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a dark place in an inert atmosphere .

Result of Action

Given its potential anticancer activity, it may induce changes in cell growth and proliferation .

Action Environment

It is known that the compound should be stored in a dark place in an inert atmosphere to maintain its stability .

properties

IUPAC Name |

7-amino-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFFVSPISVQLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731336 | |

| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945381-62-4 | |

| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

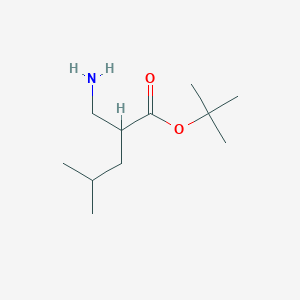

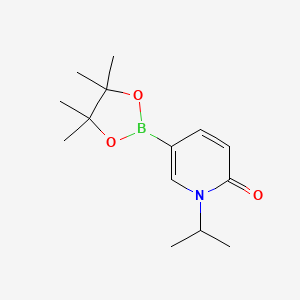

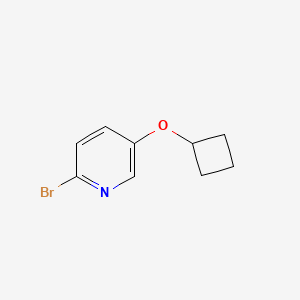

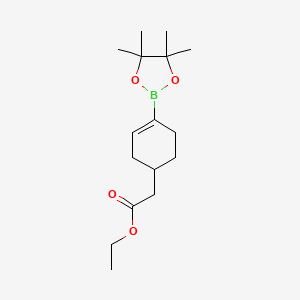

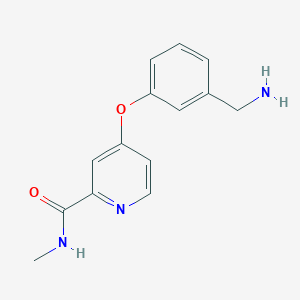

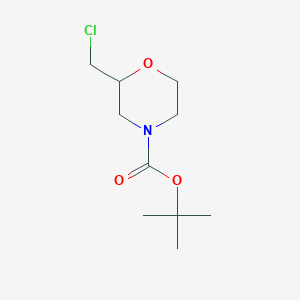

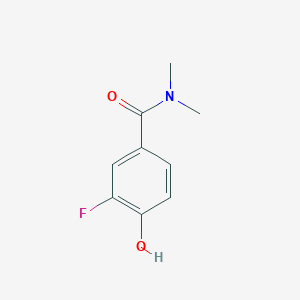

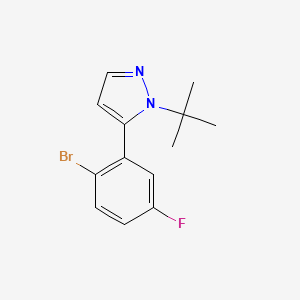

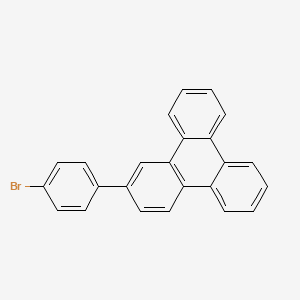

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

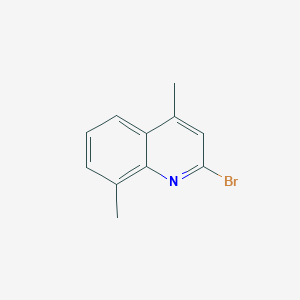

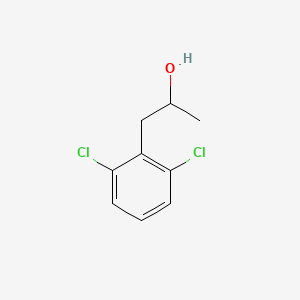

Feasible Synthetic Routes

Q & A

Q1: The research mentions several heterocyclic compounds being screened for anticancer activity. What was the docking score of 7-Amino-5-fluoroindolin-2-one compared to the other compounds, and what does this suggest about its potential?

A1: While the study doesn't explicitly provide the docking score for this compound, it does highlight that Tert-butyl 3-formyl-1H-indole-1-carboxylate obtained the best score (-7.8) among the tested compounds, suggesting it has promising predicted activity. [] This emphasizes that in silico screening, like the molecular docking performed in this study, can help prioritize compounds for further experimental validation. Even though a specific score for this compound isn't given, its inclusion in the study indicates it possesses structural features that warrant investigation as a potential anticancer agent. Further research, including in vitro and in vivo studies, is needed to confirm its efficacy and understand its mechanism of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B1529759.png)

![3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1529760.png)

![Methyl[(1-phenylcyclopropyl)methyl]amine](/img/structure/B1529769.png)